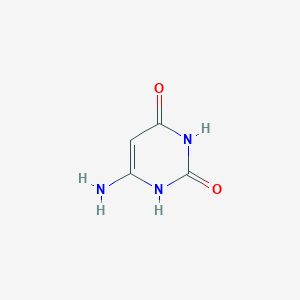

6-Aminouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZXOWGUAIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061241 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-83-6 | |

| Record name | 6-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminouracil: A Technical Guide to its History, Discovery, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of 6-Aminouracil. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and biological applications of this pyrimidine derivative. This document details experimental methodologies, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's role in biomedical research.

History and Discovery

While the precise date and attribution of its initial discovery remain somewhat obscured in early chemical literature, it is widely accepted that this compound was first synthesized in the early 20th century. This period was marked by a burgeoning interest in the chemistry of pyrimidine derivatives, driven by the foundational discoveries of nucleic acids. Early investigations into the synthesis and properties of uracil and its analogues logically led to the exploration of aminated derivatives.

The primary historical synthesis route, and one that remains a cornerstone of its laboratory preparation, involves the condensation of urea with an active methylene compound such as ethyl cyanoacetate. This reaction, typically carried out in the presence of a strong base like sodium ethoxide, provided a straightforward method for the construction of the pyrimidine ring.

Subsequent research throughout the 20th and into the 21st century has focused on the derivatization of this compound to explore its potential as a scaffold for pharmacologically active compounds. Its structural similarity to the natural nucleobase uracil has made it a compelling candidate for the development of antimetabolites and enzyme inhibitors. This has led to the discovery of this compound derivatives with significant antibacterial, anticancer, and antiviral properties.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 127.10 g/mol | [1][2][3] |

| Melting Point | >300 °C (decomposes) | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water; Soluble in DMSO (with heating) and methanol. | [3][4] |

| pKa | 8.95 | [4] |

| CAS Number | 873-83-6 | [1][2][3] |

Experimental Protocols

Synthesis of this compound (Historical Method)

This protocol is based on the classical condensation reaction between urea and ethyl cyanoacetate.

Materials:

-

Urea

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and ethyl cyanoacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. This compound will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate and wash it with cold distilled water and then with ethanol. The crude product can be further purified by recrystallization.

Biological Assays

Derivatives of this compound, particularly 6-anilinouracils, have been identified as potent inhibitors of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria.[2][5][6] Inhibition of this essential replicative enzyme leads to a cessation of DNA synthesis and ultimately bacterial cell death.[5]

Principle:

The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a DNA template by purified Pol IIIC enzyme in the presence and absence of the test compound. A reduction in the incorporation of the radiolabel indicates inhibition of the enzyme.

Materials:

-

Purified DNA Polymerase IIIC from a Gram-positive bacterium (e.g., Bacillus subtilis)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

Assay buffer (containing Mg²⁺, dithiothreitol, etc.)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the purified Pol IIIC enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding cold trichloroacetic acid.

-

Precipitation and Filtration: Precipitate the DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Certain derivatives of this compound have demonstrated the ability to inhibit Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and plays a role in tumor invasion and metastasis.[7][8]

Principle:

This assay utilizes a fluorogenic substrate that is cleaved by Cathepsin B to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by the reduction in the rate of fluorescence generation.

Materials:

-

Purified human Cathepsin B

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Assay buffer

-

Test compounds (this compound derivatives)

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of Cathepsin B, the fluorogenic substrate, and the test compounds in the assay buffer.

-

Reaction Setup: In a 96-well microplate, add the test compound at various concentrations and the Cathepsin B enzyme solution.

-

Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometric microplate reader.

-

Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Thymidine phosphorylase (TP) is an enzyme that is upregulated in many tumors and promotes angiogenesis.[9][10][11] this compound derivatives have been investigated as inhibitors of this enzyme.

Principle:

The assay measures the conversion of thymidine to thymine by TP. This conversion can be monitored spectrophotometrically by the change in absorbance at a specific wavelength.

Materials:

-

Purified thymidine phosphorylase

-

Thymidine (substrate)

-

Phosphate buffer

-

Test compounds (this compound derivatives)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a quartz cuvette or a UV-transparent microplate, prepare a reaction mixture containing the phosphate buffer, thymidine, and the test compound at various concentrations.

-

Reaction Initiation: Add the thymidine phosphorylase enzyme to the mixture to start the reaction.

-

Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 290 nm) over time.

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

The SRB assay is a colorimetric assay used to determine the cytotoxicity of a compound against cancer cell lines.

Principle:

SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number. A decrease in the SRB staining is indicative of cell death or inhibition of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (this compound derivatives)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently fix the cells by adding cold TCA to each well and incubate at 4°C.

-

Washing: Wash the plates with water to remove the TCA.

-

Staining: Stain the fixed cells with the SRB solution.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Polymerase IIIC

The primary mechanism of antibacterial action for 6-anilinouracil derivatives is the selective inhibition of DNA polymerase IIIC in Gram-positive bacteria.[5][6] This enzyme is essential for chromosomal DNA replication. Its inhibition leads to a cascade of events culminating in bacterial cell death.

Caption: Inhibition of DNA Polymerase IIIC by 6-Anilinouracil derivatives.

Cathepsin B Signaling in Cancer Metastasis

Overexpression and secretion of Cathepsin B by tumor cells contribute to the degradation of the extracellular matrix (ECM), a critical step in cancer invasion and metastasis.[7][8][12] Cathepsin B can also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes tumor progression.[13][14]

Caption: Role of Cathepsin B in cancer metastasis and its inhibition.

Thymidine Phosphorylase in Tumor Angiogenesis

Thymidine phosphorylase promotes angiogenesis by catalyzing the conversion of thymidine to 2-deoxy-D-ribose-1-phosphate, which is further converted to 2-deoxy-D-ribose.[9][11] 2-deoxy-D-ribose can induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), leading to the formation of new blood vessels that supply the tumor.[10][15]

References

- 1. Conflicts between the DNA replication and repair machineries promote cell death in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]

- 5. Breaking the rules: bacteria that use several DNA polymerase IIIs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.stanford.edu [med.stanford.edu]

- 8. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multifunctional role of thymidine phosphorylase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminouracil: A Comprehensive Physicochemical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of 6-Aminouracil, a heterocyclic compound of significant interest in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and structural information to facilitate its application in the laboratory.

Core Physicochemical Properties

This compound, also known as 4-amino-2,6-dihydroxypyrimidine, is a pyrimidine derivative with the chemical formula C₄H₅N₃O₂. Its structure, featuring both hydrogen bond donors and acceptors, underpins its chemical behavior and biological potential. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | White to light brown crystalline powder | [2] |

| Melting Point | ≥360 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO (with heating) and methanol. | [2] |

| pKa (Predicted) | 3.76 ± 0.10 | [2] |

Spectroscopic Profile

The spectroscopic signature of this compound is crucial for its identification and characterization.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR (DMSO-d₆) | δ ~9.9 ppm (s, 1H, NH), δ ~6.16 ppm (s, 2H, NH₂), δ ~4.43 ppm (s, 1H, CH) | [3] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the pyrimidine ring carbons. | [4] |

| FT-IR (KBr Pellet) | Characteristic peaks for N-H, C=O, and C=C stretching vibrations. | [5] |

| UV-Vis (Aqueous) | Absorption maxima are characteristic of the uracil scaffold. | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Synthesis and Purification of this compound

A common and effective method for the synthesis of this compound involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[7][8]

Synthesis Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL).

-

To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

After cooling to room temperature, neutralize the mixture with glacial acetic acid to a pH of approximately 6.

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the crude product with distilled water and dry in a desiccator.

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of hot 3M aqueous ammonia.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with 3M formic acid until precipitation is complete.

-

Allow the solution to cool to room temperature, then place in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold distilled water, followed by a small amount of cold ethanol.

-

Dry the purified this compound under vacuum at 80°C.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12]

Protocol:

-

Add an excess amount of purified this compound to a series of vials containing a known volume of purified water (or other aqueous buffers of interest).

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The average concentration from replicate measurements represents the aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[13][14]

Protocol:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water. To ensure complete dissolution, a small amount of a co-solvent may be necessary if solubility is very low, though this can affect the pKa value.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte such as 0.15 M KCl.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).[15]

Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer solution).

-

Prepare a series of dilutions from the stock solution to create standards for a calibration curve.

-

Using a quartz cuvette, measure the absorbance of a blank solution (the solvent used to prepare the samples).

-

Measure the absorbance of each standard and the sample solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).[6][16][17][18]

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a relaxation delay may be necessary.[3][4][19][20]

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder.

-

Press the mixture in a pellet die under high pressure to form a transparent disc.

-

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]

Structural Considerations and Biological Relevance

Tautomerism and Hydrogen Bonding

This compound can exist in different tautomeric forms, with the amine-dione form being the most stable. Its structure allows for the formation of extensive hydrogen-bonding networks, which influences its crystal packing and interactions with biological macromolecules.

Biological Activity and Therapeutic Potential

While this compound itself has limited reported biological activity, its derivatives are a subject of extensive research in drug discovery. Various substituted 6-aminouracils have demonstrated significant potential as:

-

Anticancer Agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines, with proposed mechanisms including intercalation with DNA.[1][2][21]

-

Antimicrobial Agents: Pyrimidine derivatives, including those derived from this compound, have exhibited antibacterial and antifungal properties.[22][23][24][25][26]

The development of novel therapeutic agents often involves the chemical modification of the this compound scaffold to enhance biological activity and selectivity.[27]

Workflow and Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.

Synthesis of this compound

The core synthetic route to this compound is depicted below.

References

- 1. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]

- 4. scienceopen.com [scienceopen.com]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. youtube.com [youtube.com]

- 16. ossila.com [ossila.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. youtube.com [youtube.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thepharmajournal.com [thepharmajournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of 6-Aminouracil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-aminouracil, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 (broad) | s | 2H | N1-H, N3-H |

| ~6.4 (broad) | s | 2H | -NH₂ |

| ~4.9 | s | 1H | C5-H |

¹³C NMR Data

-

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~164.0 | C4 |

| ~152.0 | C2 |

| ~150.0 | C6 |

| ~80.0 | C5 |

Note: ¹³C NMR chemical shifts are estimated based on data for similar structures and may vary slightly.

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr disc or Nujol mull[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (amide and amine) |

| ~1710 | Strong | C=O stretching (amide I) |

| ~1650 | Strong | N-H bending (amine) / C=C stretching |

| ~1600 | Medium | C=C stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 84 | ~33 | [M - HNCO]⁺ |

| 68 | ~37 | [M - HNCO - NH]⁺ |

| 43 | ~35 | [HNCO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a small amount (2-5 mg) of this compound in an agate mortar.

-

Add 1-2 drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste.

-

Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

Utilize an Electron Impact (EI) ion source.

-

Set the electron energy to 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 40-200).

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationship of the techniques to the final structural elucidation.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques to structural elucidation.

References

6-Aminouracil: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological significance and multifaceted role of 6-aminouracil and its derivatives. As a versatile pyrimidine analog, this compound serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. This document collates quantitative data on its biological activities, details key experimental methodologies, and visualizes associated molecular pathways and research workflows.

Core Biological Activities and Therapeutic Applications

This compound is a derivative of uracil, a fundamental component of RNA. The introduction of an amino group at the 6-position significantly alters its chemical properties, rendering it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]

The primary mechanism through which this compound derivatives exert their biological effects is by acting as enzyme inhibitors. By mimicking natural purine and pyrimidine structures, these compounds can bind to the active sites of key enzymes involved in cellular proliferation and survival, thereby disrupting their function.

Key therapeutic applications include:

-

Anticancer Agents: Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.[1][3] Their mode of action often involves the inhibition of enzymes crucial for DNA replication and cell cycle progression.

-

Antimicrobial Agents: Certain 6-anilinouracil derivatives are potent and selective inhibitors of bacterial DNA polymerase IIIC, a critical enzyme for bacterial DNA replication, making them promising candidates for new antibiotics.

-

Enzyme Inhibition: The this compound scaffold has been successfully utilized to design inhibitors for a range of enzymes, including protein kinases, phosphodiesterases, and proteases like cathepsin B.[3][4]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various this compound derivatives against cancer cell lines and specific molecular targets.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound | PC3 (Prostate Cancer) | 362 | [3] |

| Phenyl thiourea derivative of this compound | PC3 (Prostate Cancer) | 0.03 | [3] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 (Leukemia) | Not specified, cytotoxic | [1] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 (Leukemia) | Not specified, cytotoxic | [1] |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not specified | 2.3 | [2] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not specified | 12 | [2] |

Table 2: Enzyme Inhibition by this compound Derivatives (IC50/Ki Values)

| Derivative Class | Target Enzyme | Inhibition Value (µM) | Value Type | Reference |

| 6-Anilinouracils | DNA Polymerase IIIC | 0.028 (lowest reported) | IC50 | [5] |

| Phenyl thiourea derivative of this compound | Cathepsin B | 82.3% inhibition | % Inhibition | [4] |

Signaling Pathways and Mechanisms of Action

While direct modulation of major signaling pathways like mTOR and MAPK by this compound itself is not extensively documented, the inhibitory action of its derivatives on key enzymes suggests an indirect influence on these pathways. For instance, by inhibiting enzymes involved in DNA replication and cell cycle control, this compound derivatives can induce cell cycle arrest and apoptosis, processes that are regulated by the mTOR and MAPK signaling cascades.

Based on the available data, a plausible mechanism of action for the anticancer effects of certain this compound derivatives involves the inhibition of critical enzymes leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common method for the synthesis of this compound involves the condensation of a urea derivative with an active methylene compound like ethyl cyanoacetate.[6]

Materials:

-

Urea or substituted urea

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add urea and ethyl cyanoacetate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and add hot water to dissolve the precipitate.

-

Neutralize the solution with glacial acetic acid to precipitate this compound.

-

Filter the precipitate, wash with water, and dry.

-

Further derivatization can be achieved by reacting the 6-amino group with various electrophiles.[2][3]

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3][4][7]

Materials:

-

Cancer cell lines (e.g., PC3)

-

96-well plates

-

Culture medium

-

This compound derivatives

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510-565 nm) using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Enzyme Inhibition Assay: Cathepsin B

This fluorometric assay measures the inhibition of cathepsin B activity.[4]

Materials:

-

Purified Cathepsin B enzyme

-

Cathepsin B substrate (e.g., a fluorogenic peptide)

-

Assay buffer

-

This compound derivatives (test inhibitors)

-

Known cathepsin B inhibitor (positive control)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitors.

-

In a 96-well plate, add the assay buffer, Cathepsin B enzyme, and the test inhibitor or control.

-

Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate).

-

Calculate the percentage of inhibition and, if applicable, the IC50 value.

Experimental and Drug Discovery Workflow

The development of this compound derivatives as therapeutic agents follows a structured workflow from initial synthesis to preclinical evaluation.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Their versatility as a chemical scaffold allows for the generation of diverse molecular structures with potent and selective inhibitory activities against various enzymatic targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and exploit the biological significance of this compound. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to better understand their mechanisms of action and to guide the rational design of next-generation therapeutics.

References

- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 4. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]

- 5. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. [PDF] Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Aminouracil (CAS 873-83-6)

This document provides a comprehensive overview of this compound (CAS 873-83-6), a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. It details its chemical, physical, and biological properties, outlines experimental protocols for its synthesis and purification, and explores its diverse applications.

Core Chemical and Physical Properties

This compound, with the IUPAC name 6-amino-1H-pyrimidine-2,4-dione, is a heterocyclic organic compound.[1][2][] It presents as a cream to light brown or white to yellow crystalline powder.[4][5][6][7] Structurally, it is a derivative of uracil, a nucleobase found in RNA, distinguished by an amino group at the sixth position.[5][8] This modification makes it a versatile intermediate in synthetic chemistry.[9]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 873-83-6[2][4] |

| IUPAC Name | 6-amino-1H-pyrimidine-2,4-dione[1][2][] |

| Molecular Formula | C₄H₅N₃O₂[1][4] |

| Molecular Weight | 127.10 g/mol [1][2] |

| Canonical SMILES | C1=C(NC(=O)NC1=O)N[1][2][10] |

| InChI Key | LNDZXOWGUAIUBG-UHFFFAOYSA-N[1][2] |

| Synonyms | 4-Aminouracil, 6-Amino-2,4-pyrimidinediol, 4-Amino-2,6-dihydroxypyrimidine, 4-ADHP[1][4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

| Appearance | Cream to light brown/White to yellow crystalline powder | [4][5][6][11] |

| Melting Point | ≥360 °C (decomposes) | [4][7] |

| Boiling Point | 235.85 °C (rough estimate) | [4][7][12] |

| Density | 1.406 - 1.475 g/cm³ (estimate) | [][4][12] |

| pKa | 3.76 ± 0.10 (Predicted) | [4][5][7] |

| Water Solubility | Slightly soluble to soluble | [4][5][6][7] |

| Organic Solvent Solubility | Slightly soluble in heated DMSO and Methanol; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][7][13] |

Biological Activity and Applications

This compound's structure, mimicking natural nucleobases, allows it to interfere with nucleic acid metabolism, making it a valuable scaffold in drug discovery.[1][5]

-

Pharmaceutical and Medicinal Chemistry : It is a key precursor for synthesizing a range of therapeutic agents.[14] Its derivatives have been investigated for potential antiviral and anticancer properties, with some showing promise in inhibiting viral replication and exhibiting cytotoxic effects on cancer cell lines.[1][15][16] The compound can act as an inhibitor of the enzyme dihydroorotase, which is involved in pyrimidine biosynthesis.[10] It is also used as an intermediate in the production of caffeine and theophylline.[12]

-

Organic Synthesis : Beyond pharmaceuticals, it serves as a crucial building block for constructing diverse heterocyclic compounds and fused ring systems.[1][14][15]

-

Biochemical Research : It is employed in studies of purine and pyrimidine metabolism and in various enzyme assays.[14]

-

Other Industrial Applications : The compound has been explored for use in developing agrochemicals, dyes, and colorimetric sensors.[1][5][8] Its hydrogen-bonding capabilities also make it a candidate for incorporation into polymers and other advanced materials.[14]

// Central Node A [label="this compound\n(CAS 873-83-6)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Main Categories B [label="Pharmaceuticals &\nMedicinal Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Organic Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Biochemical Research", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Industrial Applications", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-applications B1 [label="Antiviral Agents", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="Anticancer Agents", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="Enzyme Inhibitors\n(e.g., Dihydroorotase)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; B4 [label="Caffeine/Theophylline Intermediate", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];

E1 [label="Agrochemicals", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; E2 [label="Dyes & Pigments", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; E3 [label="Material Science\n(Polymers)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections A -> {B, C, D, E} [arrowhead=normal]; B -> {B1, B2, B3, B4} [arrowhead=normal]; E -> {E1, E2, E3} [arrowhead=normal]; }

Caption: Logical overview of this compound's primary application areas.

Experimental Protocols

The following sections detail established laboratory procedures for the synthesis and purification of this compound.

Synthesis via Condensation Reaction

A widely cited method for synthesizing this compound involves the condensation of an active methylene compound (ethyl cyanoacetate) with urea.[5][7][17][18]

Methodology:

-

Preparation of Sodium Ethoxide: Sodium metal (0.2 mol) is dissolved in absolute ethanol (approx. 290 mL) under anhydrous conditions to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: Ethyl cyanoacetate (0.1 mol) and urea (0.1 mol) are added to the sodium ethoxide solution.

-

Condensation: The reaction mixture is heated under reflux for several hours (typically 10-12 hours) to facilitate the cyclization and formation of the aminouracil ring.[7][18]

-

Neutralization and Isolation: The mixture is cooled to room temperature and neutralized by the addition of acetic acid to a pH of approximately 6.[5][18] This causes the this compound product to precipitate out of the solution.

-

Washing and Drying: The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried, yielding the final product.[5][18]

A microwave-assisted variation of this reaction using cyanoacetic acid and urea under solvent-free conditions has also been reported as a rapid alternative.[5]

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dissolve Sodium (0.2 mol)\nin Absolute Ethanol (290 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add Ethyl Cyanoacetate (0.1 mol)\nand Urea (0.1 mol)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Reflux Mixture\nfor 10-12 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Neutralize with Acetic Acid (pH ~6)\nto Precipitate Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="Filter Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; step7 [label="Wash with Distilled Water\nand Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End: this compound Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end_node; }

Caption: Standard laboratory workflow for the synthesis of this compound.

Purification Protocol

For applications requiring high purity, a recrystallization procedure is employed.[4][5][7]

Methodology:

-

Dissolution: The crude this compound is dissolved in a hot 3M aqueous ammonia (NH₃) solution.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Precipitation: 3M formic acid is added to the hot filtrate until precipitation of the purified product is complete.

-

Cooling and Collection: The mixture is allowed to cool, and the purified this compound is collected by filtration or centrifugation.

-

Washing: The collected solid is washed sequentially with cold water and then ethanol to remove residual acid and ammonia.

-

Drying: The final product is dried, typically in a vacuum oven at approximately 80°C, to remove all solvents.[4][5][7]

// Nodes start [label="Start: Crude this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Dissolve in hot 3M\naqueous Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Perform Hot Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Add 3M Formic Acid\nto Filtrate until Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Cool and Collect Solid\n(Filtration/Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Wash with Cold H₂O,\nthen Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Dry in Vacuum Oven (~80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End: Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end_node; }

Caption: Recrystallization procedure for the purification of this compound.

Safety and Handling

This compound is considered moderately toxic by parenteral route.[4][5] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the powder. It should be stored in a cool, dry, and dark place under an inert atmosphere.[5][7] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]

References

- 1. Buy this compound | 873-83-6 [smolecule.com]

- 2. This compound | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 873-83-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 873-83-6 [chemicalbook.com]

- 8. Buy this compound (EVT-1202339) | 143519-00-0 [evitachem.com]

- 9. Comprehensive Guide to 6 Aminouracil_ Properties, Uses, and Suppliers-pharma ingredients [hbgxchemical.com]

- 10. This compound | 873-83-6 | FA11068 | Biosynth [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. chembk.com [chembk.com]

- 13. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. bjcop.in [bjcop.in]

- 15. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 16. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 17. prepchem.com [prepchem.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

The Solubility Profile of 6-Aminouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-aminouracil, a pivotal building block in medicinal chemistry and drug development. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and biological screening. This document consolidates available data on its solubility, outlines common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description | Notes |

| Aqueous | Water | Sparingly to slightly soluble[1][2] | Solubility is expected to be temperature-dependent. |

| Protic Organic | Ethanol | Mentioned as a solvent for reaction and recrystallization[3][4] | Often used in combination with other solvents. |

| Methanol | - | - | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble[5] | A common solvent for preparing stock solutions for biological assays. |

| Dimethylformamide (DMF) | Soluble | Used in the synthesis of this compound derivatives.[6] | |

| Acetone | Soluble[5] | - | |

| Aprotic Nonpolar | Chloroform | Soluble[5] | - |

| Dichloromethane | Soluble[5] | - | |

| Ethyl Acetate | Soluble[5] | - |

Note: The term "soluble" is qualitative. For drug development purposes, quantitative determination via standardized methods is essential.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound in a given solvent.[7]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The container is placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation time should be sufficient for the concentration of the dissolved solute to become constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn. To ensure complete removal of any suspended solid particles, the aliquot is centrifuged at a high speed.

-

Sample Preparation for Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly HPLC-UV. A calibration curve is generated using standard solutions of this compound of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL, µg/mL, or mol/L.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear, step-by-step understanding of the experimental procedure.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

At present, this compound is primarily recognized and utilized as a chemical intermediate in the synthesis of more complex molecules, including various biologically active compounds. There is no established body of literature that delineates specific signaling pathways in which this compound itself is a key modulator. Its derivatives, however, are designed to interact with a wide array of biological targets. The logical relationship in its application is therefore linear, from a synthetic starting material to a final compound with potential therapeutic activity.

Caption: Logical relationship of this compound in drug discovery.

References

- 1. This compound | CAS#:873-83-6 | Chemsrc [chemsrc.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Tautomeric Forms of 6-Aminouracil in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 6-aminouracil in solution. This compound, a pyrimidine derivative, is a crucial molecule in medicinal chemistry and drug development due to its structural similarity to nucleobases. Understanding its tautomeric behavior in different solvent environments is paramount for predicting its chemical reactivity, hydrogen bonding capabilities, and ultimately its biological activity. This document details the relative stability of its major tautomers in aqueous and organic media, provides comprehensive experimental protocols for their characterization, and visualizes the key equilibria and workflows.

Tautomeric Equilibria of this compound

This compound can exist in several tautomeric forms, primarily through proton transfer between the exocyclic amino group and the ring nitrogens and oxygen atoms. The principal tautomeric equilibrium in solution involves the amino-diketo form (Tautomer A) and the imine-keto form (Tautomer H). Other keto-enol and di-enol forms are also possible but are generally less stable in solution.

The equilibrium between these forms is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.

Caption: Primary tautomeric equilibrium of this compound in solution.

Quantitative Analysis of Tautomer Stability

Computational studies, specifically using density functional theory (DFT) with the IEF-PCM model to simulate solvent effects, have provided quantitative insights into the relative stabilities of this compound tautomers. The diketo tautomer (A) is consistently found to be the most stable form in both water and dimethyl sulfoxide (DMSO).

The Gibbs free energy (ΔG) differences indicate a strong preference for the amino-diketo form. The imine tautomer (H) is the next most stable, while the keto-enol forms (B-F) are significantly less favorable.

| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG) |

| H (Imine-keto) | Water | 10.7 kJ/mol |

| H (Imine-keto) | DMSO | 14.3 kJ/mol |

| D (Keto-enol) | Water (with 5-water cluster model) | 22.7 kJ/mol |

| H (Imine-keto) | Water (with 5-water cluster model) | 32.0 kJ/mol |

| Table 1: Calculated relative Gibbs free energies of less stable tautomers of this compound compared to the most stable amino-diketo form (Tautomer A) in solution. |

Experimental Protocols for Tautomer Analysis

The tautomeric forms of this compound in solution can be experimentally investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution by observing the chemical shifts and coupling constants of protons and carbons, which are sensitive to the electronic environment of the nuclei.

Caption: General workflow for NMR-based analysis of this compound tautomers.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 for observing exchangeable protons, or D2O) in a standard 5 mm NMR tube.

-

Add a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Parameters (Example for a 500 MHz spectrometer):

-

1H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

-

Acquisition time: ~3-4 seconds

-

Spectral width: 12-16 ppm

-

-

13C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more

-

Relaxation delay (d1): 2-5 seconds

-

Spectral width: 200-220 ppm

-

-

2D NMR (HSQC/HMBC):

-

Use standard library pulse programs.

-

Optimize parameters according to the instrument's software recommendations.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the internal standard.

-

Tautomer Identification: The amino-diketo form will show distinct signals for the NH2 protons and the ring NH protons. The imine-keto form will lack the NH2 signal and show a different set of ring NH and CH signals. The chemical shifts of the carbonyl carbons (C2 and C4) and the C5 and C6 carbons will also differ significantly between tautomers.

-

Quantification: For a mixture of tautomers, the relative ratio can be determined by integrating well-resolved and non-exchangeable proton signals corresponding to each tautomer.

-

UV-Visible Spectroscopy and pH Titration

UV-Vis spectroscopy can be used to study the tautomeric equilibrium of this compound, particularly its dependence on pH. The different tautomers, and their corresponding anionic forms, will exhibit distinct absorption maxima. By monitoring the changes in the absorption spectrum as a function of pH, the pKa values associated with deprotonation and tautomeric shifts can be determined. A pKa of 8.95 has been reported for this compound, corresponding to the deprotonation at the N1-H position.

Caption: General workflow for UV-Vis pH titration of this compound.

Detailed Protocol:

-

Materials and Reagents:

-

This compound

-

A series of buffers (e.g., phosphate, borate) to cover a wide pH range (e.g., pH 2 to 12).

-

Calibrated pH meter.

-

UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO or a slightly basic aqueous solution).

-

For each pH point, add a small, constant volume of the this compound stock solution to a larger volume of the respective buffer to achieve a final concentration in the range of 50-100 µM. This ensures the solvent composition remains nearly constant.

-

Measure and record the exact pH of each final solution.

-

Acquire the UV-Vis absorption spectrum for each sample from approximately 200 nm to 400 nm, using the corresponding buffer as a blank.

-

-

Data Analysis:

-

Overlay the spectra obtained at different pH values.

-

Identify the absorption maxima (λmax) for the neutral and ionized species.

-

Look for isosbestic points, which are wavelengths where the absorbance remains constant throughout the titration, indicating a two-component equilibrium.

-

Plot the absorbance at a wavelength where the change is maximal versus the pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal function to determine the pKa value from the inflection point of the curve.

-

Conclusion

The tautomeric landscape of this compound in solution is dominated by the amino-diketo form, with the imine-keto tautomer being the next most stable species. The equilibrium is sensitive to the solvent environment. The methodologies outlined in this guide, including NMR and UV-Vis spectroscopy, provide robust frameworks for the qualitative and quantitative analysis of these tautomeric forms. A thorough understanding of the tautomerism of this compound is essential for researchers in drug discovery and medicinal chemistry to better predict molecular interactions and design more effective therapeutic agents.

Quantum Chemical Blueprint of 6-Aminouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum chemical calculations of 6-aminouracil, a molecule of significant interest in molecular biology and pharmacology. Through a comprehensive review of theoretical studies, this document provides a detailed overview of its structural, vibrational, and electronic properties, offering valuable insights for researchers in drug design and development. The methodologies and data presented are grounded in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.

Molecular Geometry Optimization

The equilibrium geometry of this compound has been extensively studied using DFT methods, primarily with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a reliable prediction of the molecule's three-dimensional structure. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. The key optimized geometrical parameters, including bond lengths and bond angles, are summarized in the tables below. These computational results are in good agreement with available experimental data, validating the accuracy of the theoretical approach.

Table 1: Optimized Bond Lengths of this compound (Å)

| Bond | DFT/B3LYP/6-311++G(d,p) |

|---|---|

| N1-C2 | 1.378 |

| C2-N3 | 1.388 |

| N3-C4 | 1.381 |

| C4-C5 | 1.371 |

| C5-C6 | 1.439 |

| C6-N1 | 1.375 |

| C2=O7 | 1.221 |

| C4=O8 | 1.233 |

| C6-N9 | 1.359 |

| N9-H10 | 1.011 |

| N9-H11 | 1.011 |

| N1-H12 | 1.014 |

| N3-H13 | 1.015 |

| C5-H14 | 1.082 |

Table 2: Optimized Bond Angles of this compound (°)

| Angle | DFT/B3LYP/6-311++G(d,p) |

|---|---|

| C6-N1-C2 | 121.9 |

| N1-C2-N3 | 117.3 |

| C2-N3-C4 | 126.8 |

| N3-C4-C5 | 114.5 |

| C4-C5-C6 | 120.9 |

| C5-C6-N1 | 118.5 |

| O7-C2-N1 | 122.1 |

| O7-C2-N3 | 120.6 |

| O8-C4-N3 | 120.3 |

| O8-C4-C5 | 125.2 |

| N9-C6-C5 | 119.8 |

| N9-C6-N1 | 121.7 |

| H10-N9-C6 | 119.8 |

| H11-N9-C6 | 119.8 |

| H10-N9-H11 | 118.4 |

Vibrational Spectroscopy: A Duet of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions. The vibrational frequencies of this compound have been calculated using the DFT/B3LYP/6-311++G(d,p) method. Theoretical frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.

Experimental Protocols:

-

FT-IR Spectroscopy: The solid-state FT-IR spectrum of this compound is typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent disk.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is also recorded in the solid state, typically in the 4000-50 cm⁻¹ range. The sample is placed in a capillary tube and irradiated with a near-infrared laser.

Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Experimental FT-IR | Experimental FT-Raman | Scaled DFT/B3LYP | Assignment (Potential Energy Distribution, %) |

|---|---|---|---|

| 3445 | 3448 | 3450 | ν(N-H) asym str (NH₂) |

| 3330 | 3332 | 3335 | ν(N-H) sym str (NH₂) |

| 3180 | 3182 | 3185 | ν(N1-H) str |

| 3110 | 3112 | 3115 | ν(N3-H) str |

| 3050 | 3055 | 3052 | ν(C5-H) str |

| 1718 | 1720 | 1725 | ν(C2=O) str |

| 1670 | 1675 | 1678 | ν(C4=O) str + δ(NH₂) scis |

| 1640 | 1642 | 1645 | δ(NH₂) scis |

| 1580 | 1585 | 1582 | Ring str |

| 1450 | 1455 | 1453 | Ring str |

| 1240 | 1245 | 1242 | δ(C-H) in-plane bend |

| 840 | 842 | 845 | Ring breathing |

| 780 | 785 | 782 | γ(C-H) out-of-plane bend |

| 550 | 555 | 552 | Ring deformation |

*ν: stretching; δ: in-plane bending (scissoring); γ: out-of-plane bending.

Electronic Properties and Chemical Reactivity

The electronic characteristics of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and bioactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

These properties are calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Energy Gap (ΔE) | 5.50[1] |

The calculated HOMO-LUMO energy gap of 5.50 eV suggests that this compound is a relatively stable molecule.[1] The distribution of the HOMO is primarily over the uracil ring, while the LUMO is located over the amino group, indicating that the amino group is a likely site for nucleophilic attack.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts.

Experimental Protocol:

-

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 5: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | Experimental ¹H | Calculated ¹H (GIAO/DFT) | Experimental ¹³C | Calculated ¹³C (GIAO/DFT) |

|---|---|---|---|---|

| H (on N1) | 10.5-11.5 | 10.8 | - | - |

| H (on N3) | 10.0-11.0 | 10.3 | - | - |

| H (on C5) | 4.9-5.1 | 5.0 | - | - |

| H (on NH₂) | 6.5-7.5 | 6.8 | - | - |

| C2 | - | - | 151.0-153.0 | 152.5 |

| C4 | - | - | 163.0-165.0 | 164.2 |

| C5 | - | - | 75.0-77.0 | 76.5 |

| C6 | - | - | 155.0-157.0 | 156.1 |

Computational Workflow